3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole
Overview
Description
“3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is 1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Synthesis and Structural Studies
- New Approaches in Synthesis : The compound was involved in the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, which are unique heterocycles with potential for various applications. For example, thermal cyclization of certain triazoles yielded compounds like tris[1,2,4]triazolo[1,3,5]triazines, indicating its role in synthesizing novel chemical structures (Tartakovsky et al., 2005).
- X-ray Diffraction and Spectroscopy : This compound was used in the synthesis of derivatives for structural analysis via X-ray diffraction, revealing insights into molecular interactions and structure (Şahin et al., 2014).
Antimicrobial and Antifungal Activities
- Biological Activity Investigations : Research has shown that derivatives of 1,2,4-triazole, like the mentioned compound, exhibit significant antimicrobial and antifungal activities. This highlights its potential use in developing new pharmacological agents (Safonov & Panasenko, 2022).
Corrosion Inhibition
- Applications in Material Science : Derivatives of 4H-1,2,4-triazole, including the compound , have been evaluated for their effectiveness in corrosion and dissolution protection of metals, demonstrating significant potential in material preservation and industrial applications (Bentiss et al., 2007).
Catalytic and Synthetic Applications
- Reagent in Oxidation Processes : Certain phenyl-1,2,4-triazole derivatives have been used as effective oxidizing agents in chemical syntheses, illustrating the compound’s role in facilitating chemical transformations (Zolfigol et al., 2006).
Antioxidative and Antimicrobial Activities
- Pharmacological Research : Novel derivatives containing the 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole ring were synthesized and found to exhibit antioxidative and antimicrobial activities, suggesting its relevance in drug discovery and pharmaceutical research (Yildirim, 2020).
Anticonvulsant Activity
- Neuropharmacology : Derivatives of this compound have shown potent anticonvulsant activities, indicating its potential application in developing treatments for neurological disorders (Mahdavi et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXCJGLPQJTZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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